![molecular formula C20H18Cl2N8Se B2680765 2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B2680765.png)
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DB1976 (Dihydrochlorid) ist ein Selenophen-Analogon von DB270 und ein potenter, zellpermeabler Transkriptionsfaktor PU.1-Inhibitor. Es hat eine signifikante Wirksamkeit bei der Hemmung der PU.1-Bindung und des PU.1/DNA-Komplexes gezeigt, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Apoptose, Entzündung und Fibrose .
Herstellungsmethoden
Die Synthese von DB1976 (Dihydrochlorid) beinhaltet die Herstellung eines heterocyclischen Dikations mit einer starken Affinität zu AT-reichen Sequenzen in der DNA. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung im Labor hergestellt wird und für Forschungszwecke verfügbar ist .
Vorbereitungsmethoden
The synthesis of DB1976 (dihydrochloride) involves the preparation of a heterocyclic dication with a strong affinity for AT-rich sequences in DNA. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting and is available for research purposes .
Analyse Chemischer Reaktionen
DB1976 (Dihydrochlorid) durchläuft verschiedene chemische Reaktionen, wobei die Interaktion mit DNA-Sequenzen im Vordergrund steht. Es ist bekannt, dass es die PU.1-abhängige Transaktivierung dosisabhängig hemmt. Zu den Hauptreaktionen der Verbindung gehört die Bindung an AT-reiche Sequenzen in der DNA, was zur Hemmung der PU.1-Bindung und zur Bildung des PU.1/DNA-Komplexes führt .
Wissenschaftliche Forschungsanwendungen
DB1976 (Dihydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird in der Apoptoseforschung eingesetzt, wo sie signifikante apoptoseinduzierende Wirkungen gezeigt hat
Wirkmechanismus
DB1976 (Dihydrochlorid) entfaltet seine Wirkung durch Hemmung des Transkriptionsfaktors PU.1. Es bindet an AT-reiche Sequenzen in der DNA und verhindert so, dass PU.1 an seine Zielstellen bindet. Diese Hemmung führt zu einer Abnahme der PU.1-vermittelten Transkriptionsaktivierung, was zu Apoptose und Unterdrückung entzündlicher und fibrotischer Reaktionen führt .
Wirkmechanismus
DB1976 (dihydrochloride) exerts its effects by inhibiting the transcription factor PU.1. It binds to AT-rich sequences in DNA, preventing PU.1 from binding to its target sites. This inhibition leads to a decrease in PU.1-mediated transcriptional activation, resulting in apoptosis and the suppression of inflammatory and fibrotic responses .
Vergleich Mit ähnlichen Verbindungen
DB1976 (Dihydrochlorid) ist einzigartig aufgrund seiner hohen Affinität und Selektivität für AT-reiche Sequenzen in der DNA. Zu ähnlichen Verbindungen gehören:
DB270: Ein weiteres Selenophen-Analogon mit ähnlichen inhibitorischen Wirkungen auf PU.1.
Pentamidin: Eine DNA-bindende Verbindung, die zur Behandlung von Protozoeninfektionen eingesetzt wird.
Furamidin: Eine Diaminidinverbindung mit DNA-bindenden Eigenschaften.
DB1976 (Dihydrochlorid) zeichnet sich durch seine potente Hemmung von PU.1 und seine signifikanten apoptoseinduzierenden Wirkungen aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N8Se.2ClH/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20;;/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJCXGSFWTRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N8Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)
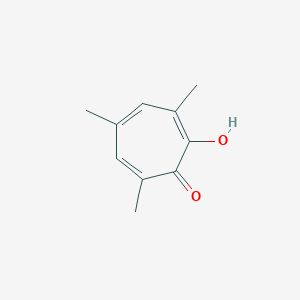
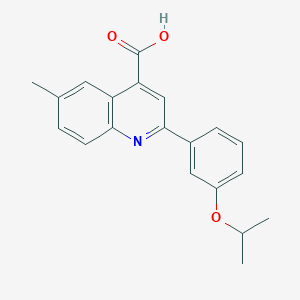

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2680690.png)
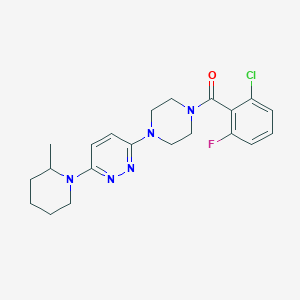
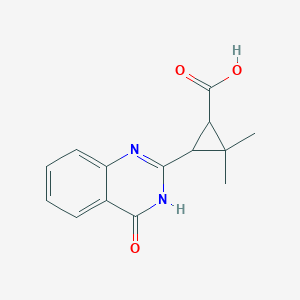
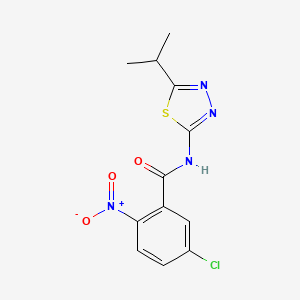
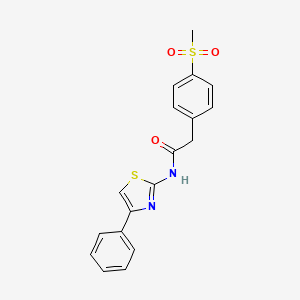
![2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2680697.png)
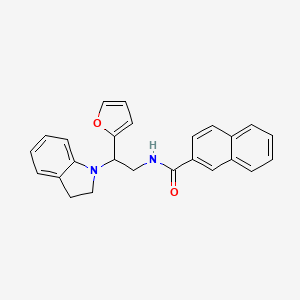
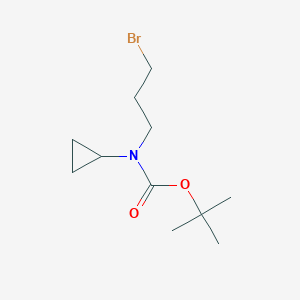
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pent-4-enamide](/img/structure/B2680702.png)
![tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2680705.png)
